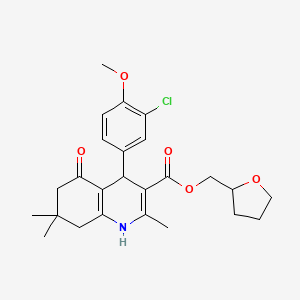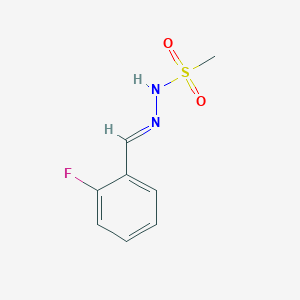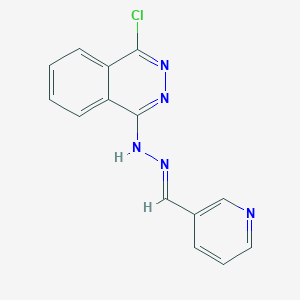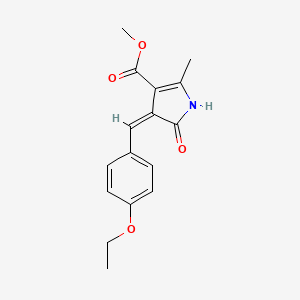![molecular formula C19H16FN3O4 B5563007 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)
1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest involves a series of reactions starting from base chemicals through to the final product. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds follows a process beginning with 2-acetylfuran and involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, among others (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest has been determined using various analytical techniques, including X-ray diffraction. These studies reveal intricate details about the molecular conformation, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (Özbey et al., 1998).
Chemical Reactions and Properties
Compounds similar to "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine" undergo various chemical reactions, contributing to their diverse properties and potential applications. For instance, the reaction between carbamimide and 3-fluorobenzoic acid in the presence of certain catalysts has been explored to synthesize related compounds, revealing insights into their chemical behavior and reaction mechanisms (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, provide essential information for the compound's handling and application. Studies on closely related compounds show how these properties can vary significantly with slight changes in molecular structure, demonstrating the importance of detailed physical analysis (Mahesha et al., 2019).
Applications De Recherche Scientifique
Synthesis and Chemical Structure
A significant amount of research has been dedicated to the synthesis and chemical characterization of this compound and its derivatives. Studies like those conducted by Kumar et al. (2017) have explored the synthesis of novel derivatives involving piperazine, aiming at evaluating their pharmacological properties, such as antidepressant and antianxiety activities. The chemical structures of these compounds were confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry (J. Kumar et al., 2017).
Pharmacological Evaluation
Several studies have investigated the pharmacological applications of derivatives related to "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine". For instance, research on conformationally constrained butyrophenones, which share structural similarities, has evaluated their potential as antipsychotic agents due to their affinity for dopamine and serotonin receptors. These studies suggest that certain derivatives may serve as effective neuroleptic drugs (E. Raviña et al., 2000).
Antibacterial and Anthelmintic Activities
Compounds structurally related to "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine" have been screened for antibacterial and anthelmintic activities. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its biological activities, finding moderate anthelmintic activity and poor antibacterial activity (C. Sanjeevarayappa et al., 2015).
Antimicrobial Studies
Further studies have delved into the antimicrobial potential of derivatives, such as those reported by Varshney et al. (2009), who synthesized isoxazolinyl oxazolidinones with significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These findings underscore the potential of piperazine derivatives as candidates for developing new antimicrobial agents (V. Varshney et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[4-[3-(4-fluorophenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c20-14-5-3-13(4-6-14)15-12-17(27-21-15)19(25)23-9-7-22(8-10-23)18(24)16-2-1-11-26-16/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJFVNFNQHMPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)

